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molecular formula C13H7ClN2O2 B8697687 5-(4-Chloroquinazolin-6-yl)furan-2-carbaldehyde

5-(4-Chloroquinazolin-6-yl)furan-2-carbaldehyde

Cat. No. B8697687
M. Wt: 258.66 g/mol
InChI Key: NMDLCCNGRRLYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563719B2

Procedure details

A mixture of the compound of formula (IX) (3 g, 12 5 mmol), SOCl2 (30 mL) and one drop of DMF was heated at 80° C. until the reaction was complete (TLC analysis). The volatile components were evaporated (including SOCl2) to provide crude compound of formula (Xa) that was purified by column chromatography (eluting with EtOAc/DCM, 1:8, v/v) to give free base of the compound of formula (Xa). The compound of formula (Xa) 1H NMR (300 MHz, d6-DMSO): δ 7.53 (d, J=3.3 Hz, 1H), 7.68 (d, J=3.3 Hz, 1H), 8.02 (d, J=8.7 Hz, 1H), 8.42 (d, J=8.4 Hz, 1H), 8.50 (s, 1H), 8.90 (s, 1H), 9.64 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]3[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=3)[CH:10]=2)[N:5]=[CH:4][NH:3]1.O=S(Cl)[Cl:21]>CN(C=O)C>[Cl:21][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]3[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=3)[CH:10]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile components were evaporated (including SOCl2)
CUSTOM
Type
CUSTOM
Details
to provide crude compound of formula (Xa) that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluting with EtOAc/DCM, 1:8, v/v)
CUSTOM
Type
CUSTOM
Details
to give free base of the compound of formula (Xa)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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